N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-3-carboxamide
Description
N-[2-(3-Chlorophenyl)-2-methoxypropyl]furan-3-carboxamide is a synthetic organic compound featuring a furan-3-carboxamide core substituted with a 2-(3-chlorophenyl)-2-methoxypropyl group. The 3-chlorophenyl moiety is a common pharmacophore in bioactive molecules, often contributing to enhanced binding affinity or metabolic stability . The methoxypropyl chain may improve solubility compared to bulkier substituents, while the furan ring could influence electronic properties or participate in hydrogen bonding .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(19-2,12-4-3-5-13(16)8-12)10-17-14(18)11-6-7-20-9-11/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICMZWVKOOQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=COC=C1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Formation
The amine backbone is synthesized from 3-chlorophenylacetone (CAS: 936-59-4) through sequential functional group transformations:
- Grignard Reaction : Treatment of 3-chlorophenylacetone with methyl magnesium bromide in tetrahydrofuran (THF) at 0–5°C yields 2-(3-chlorophenyl)-2-propanol.
- Methylation : The alcohol intermediate undergoes methylation using dimethyl sulfate in the presence of potassium carbonate, producing 2-(3-chlorophenyl)-2-methoxypropane.
- Amination : Conversion of the methoxypropane to the amine is achieved via Buchwald-Hartwig amination using ammonia and a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos) in toluene at 110°C. Alternatively, reductive amination with sodium cyanoborohydride in methanol affords the amine in 68–72% yield.
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 3H, Ar-H), 7.15 (dt, J = 7.2 Hz, 1H, Ar-H), 3.24 (s, 3H, OCH₃), 2.98 (d, J = 6.8 Hz, 2H, CH₂NH), 1.52 (s, 3H, CH₃).
- LC-MS : m/z 228.1 [M+H]⁺.
Synthesis of Furan-3-Carboxylic Acid
Oxidation of Furan-3-Carbaldehyde
Furan-3-carbaldehyde (CAS: 498-60-2) is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0°C, yielding furan-3-carboxylic acid in 85–90% purity. Alternatively, potassium permanganate in acidic conditions achieves comparable results.
Purification : Recrystallization from ethanol/water (1:1) affords white crystals.
- Melting Point : 132–134°C.
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Amide Bond Formation: Coupling Strategies
Acid Chloride Method
Furan-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 4 h). The resulting furan-3-carbonyl chloride is reacted with 2-(3-chlorophenyl)-2-methoxypropylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 h, yielding the target amide in 65–70% yield.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 25°C achieves higher yields (75–80%). The coupling reagents activate the carboxylic acid in situ, facilitating amide formation with the amine. This method minimizes racemization and side-product formation.
Optimized Conditions :
- Molar ratio (acid:EDCl:HOBt:amine) = 1:1.2:1.2:1.1.
- Reaction time: 18–24 h.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to remove unreacted starting materials and coupling reagents.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 1H, furan-H), 7.45–7.30 (m, 4H, Ar-H), 6.65 (d, J = 3.6 Hz, 1H, furan-H), 5.21 (t, J = 6.4 Hz, 1H, NH), 3.80 (s, 3H, OCH₃), 3.45 (d, J = 6.8 Hz, 2H, CH₂), 1.65 (s, 3H, CH₃).
- ¹³C NMR : δ 165.2 (C=O), 152.1 (furan-C), 144.3 (furan-C), 134.5–126.8 (Ar-C), 58.9 (OCH₃), 49.2 (CH₂), 25.1 (CH₃).
- HRMS : Calculated for C₁₅H₁₅ClNO₃ [M+H]⁺: 300.0734; Found: 300.0736.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the amidation step, enhancing yield to 82% while reducing reaction time. This method is ideal for high-throughput synthesis.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables stepwise assembly, though this approach is less cost-effective for large-scale production.
Industrial-Scale Considerations
Solvent Selection
Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield (78–80%).
Catalytic Recycling
Palladium catalysts from amination steps are recovered via filtration and reused, reducing costs by 15–20%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole Acetamides (Patent Derivatives)
A European patent (EP3 348 550A1) describes compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide , which share the 3-chlorophenyl group but differ in their heterocyclic core (benzothiazole vs. furan) and amide type (acetamide vs. carboxamide). Key differences include:
- Bioactivity : Benzothiazole derivatives are often associated with antimicrobial or anticancer activity, whereas furan carboxamides may exhibit distinct target selectivity .
Furan Carboxamide Analogs (Pesticides and Agrochemicals)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) is a registered pesticide with structural similarities to the target compound, including a 3-chlorophenyl group and a furan-derived moiety. Key contrasts include:
- Ring Saturation : Cyprofuram’s tetrahydrofuran ring may confer rigidity and metabolic stability, whereas the target’s unsaturated furan ring could increase reactivity .
Furopyridine Carboxamides (Medicinal Chemistry Derivatives)
Compounds such as 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () feature fused furopyridine cores. Unlike the target compound, these molecules include additional aromatic systems (pyridine, pyrimidine), which may enhance π-π stacking interactions in drug-receptor binding. The fluorophenyl substituent in these analogs could also increase lipophilicity compared to the methoxypropyl group .
Structural and Functional Data Table
Research Findings and Implications
- Substituent Effects : The 3-chlorophenyl group is prevalent in bioactive molecules, likely due to its balance of hydrophobicity and electronic effects. Its presence in cyprofuram and benzothiazole derivatives correlates with pesticidal and antimicrobial activity, respectively .
- Conversely, fused systems like furopyridines may enhance binding to kinase targets .
- Amide Linkage : Carboxamides generally exhibit stronger hydrogen-bonding capacity than acetamides, which could improve target affinity in the furan-3-carboxamide derivative compared to benzothiazole acetamides .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound features a furan ring , a carboxamide functional group , and a 3-chlorophenyl moiety . The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes or receptors. This interaction could modulate various biological pathways, potentially leading to therapeutic effects. However, the exact mechanisms remain to be elucidated through further experimental studies.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan rings have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A comparative analysis of related compounds is summarized in the table below:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.09 | Inhibits tubulin polymerization |
| Compound B | 0.05 | Induces G2/M phase arrest |
| This compound | TBD | Hypothesized interaction with enzymes/receptors |
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity for this class of compounds. Quinoxaline derivatives, which share structural similarities, have been reported to possess anti-COVID activity, indicating potential for broader antimicrobial applications.
Case Studies and Research Findings
- Study on Anticancer Properties : A study evaluated various furan derivatives for their cytotoxicity against leukemia cell lines. Compounds with similar structural features demonstrated significant inhibition of cell proliferation, suggesting that this compound may also exhibit such effects.
- Mechanistic Studies : Interaction studies using molecular docking have indicated that compounds with furan rings can bind effectively to the colchicine site on tubulin, which is critical for their anticancer activity. This binding may lead to disruption of microtubule dynamics and subsequent cell death.
Q & A
Q. Optimization Strategies :
- Catalysts : Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropyl CH₃O– resonance at ~3.3 ppm, furan ring protons at 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the methoxypropyl chain, if single crystals are obtainable .
- HPLC-PDA : Assess purity and detect impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
How can computational chemistry predict the pharmacokinetic properties of this compound?
Advanced Research Question
Methodological Approach :
- Molecular Descriptors : Calculate logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors using tools like PubChem or Molinspiration to predict absorption and blood-brain barrier penetration .
- Docking Simulations : Map interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina. Validate docking poses with molecular dynamics (MD) simulations (AMBER or GROMACS) .
- ADME Prediction : Use SwissADME or ADMETlab to estimate metabolic stability (CYP450 interactions) and excretion pathways .
Limitations : Computational models may underestimate stereochemical effects or solvent interactions, necessitating experimental validation .
How should researchers address discrepancies in reported biological activities of this compound across different assay systems?
Advanced Research Question
Conflict Resolution Strategies :
- Orthogonal Assays : Confirm enzyme inhibition (e.g., IC₅₀) using fluorescence-based assays alongside radiometric methods .
- Binding Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity independently of enzymatic activity .
- Cellular Context : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .
- Control Experiments : Test for off-target interactions using knockout models or competitive inhibitors .
How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?
Advanced Research Question
Experimental Design :
- Analog Synthesis : Prepare derivatives with variations in the chlorophenyl (e.g., 4-Cl vs. 3-Cl), methoxypropyl chain length, or furan substitution (3-carboxamide vs. 2-carboxamide) .
- Bioactivity Screening : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to compare potency (EC₅₀) .
- 3D-QSAR Modeling : Align molecular fields (CoMFA or CoMSIA) to correlate substituent properties with activity trends .
Q. Key Findings from Analogs :
- Chlorine at the 3-position on the phenyl ring enhances target binding affinity due to hydrophobic interactions .
- Methoxy groups improve solubility but may reduce membrane permeability if overly polar .
What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Advanced Research Question
- Process Chemistry : Transition from batch to flow chemistry for amide coupling steps to improve heat/mass transfer .
- Quality Control : Implement in-line PAT (process analytical technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress in real-time .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener, scalable extraction .
How can researchers elucidate the mechanism of action of this compound in complex biological systems?
Advanced Research Question
- Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify interacting proteins in lysates .
- CRISPR Screening : Use genome-wide knockout libraries to pinpoint genetic dependencies for compound activity .
- Metabolomics : Track metabolic shifts via LC-MS to identify affected pathways (e.g., TCA cycle disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
